Teludipine, a derivative of dihydropyridine, has been the subject of various studies due to its potential therapeutic applications, particularly in the context of multidrug resistance (MDR) and chronic hepatitis B treatment. The research on teludipine and its enantiomers, GR66234A and GR66235A, has shown promising results in overcoming MDR in cancer cell lines, suggesting a potential role in enhancing the efficacy of chemotherapy4. Additionally, telbivudine, a related compound, has demonstrated significant efficacy in the treatment of chronic hepatitis B, offering a superior therapeutic profile compared to lamivudine16.
The mechanism of action of teludipine's enantiomers, GR66234A and GR66235A, involves reversing daunorubicin resistance in MDR cell lines. These enantiomers have shown to be more effective than verapamil, a known calcium channel blocker, in reversing drug resistance, particularly in cell lines expressing p-glycoprotein4. The low calcium channel antagonistic activity of GR66234A suggests that it may be beneficial for use in combination with chemotherapy in MDR malignancies without the typical side effects associated with calcium channel blockers4.
Telbivudine has been extensively studied for its application in the treatment of chronic hepatitis B. A 1-year trial comparing telbivudine to lamivudine demonstrated that telbivudine monotherapy provided significantly greater virologic and biochemical responses. Patients treated with telbivudine showed a greater reduction in HBV DNA levels, higher clearance of polymerase chain reaction-detectable HBV DNA, and normalization of alanine aminotransferase levels compared to those treated with lamivudine1. Another study confirmed these findings, with telbivudine showing superior efficacy in reducing HBV DNA levels and less drug resistance compared to lamivudine6.
The enantiomers of teludipine have been shown to reverse daunorubicin resistance in MDR cell lines, suggesting a potential application in cancer treatment. The enantiomers were more effective than verapamil in reversing resistance in both erythroleukemia and breast cancer cell lines, indicating their potential use in combination with chemotherapy to overcome MDR4.
While not directly related to teludipine, telenzepine, another antimuscarinic drug, has been studied for its selective inhibition of gastric acid secretion. Telenzepine was found to be more potent than pirenzepine in inhibiting gastric acid secretion, with a higher relative affinity to muscarinic receptors involved in this process5. This pharmacological selectivity supports the concept of muscarinic receptor heterogeneity and suggests potential applications in the treatment of peptic ulcer disease57.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7